3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar heterocyclic scaffolds and are used in pharmaceutical applications.
3-(3-Pyridyl)acrylic acid: This compound is a useful synthetic intermediate and has applications in the preparation of antibacterial agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and acrylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)/b9-8+ |
InChI Key |
XHTGKZPNKXGKPV-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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